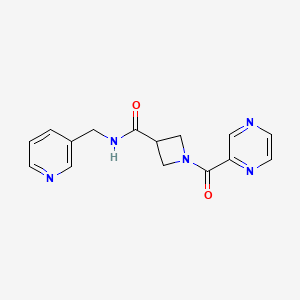

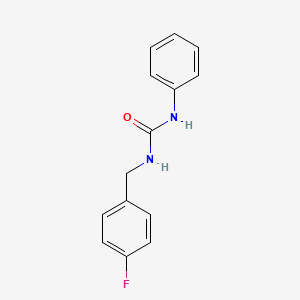

![molecular formula C19H12F2N2O4S B2982160 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-68-5](/img/structure/B2982160.png)

2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds demonstrate high singlet oxygen quantum yields, making them potential Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Contamination Analysis

Another area of research involves the development of analytical methods for detecting benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. These compounds, due to their widespread industrial and household use, have become ubiquitous emerging contaminants. A novel procedure for the simultaneous determination of these compounds in soil has been developed, highlighting their presence as environmental pollutants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Carbonic Anhydrase Inhibition

Furthermore, research into carbonic anhydrase inhibitors has revealed that certain benzenesulfonamide derivatives exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. These findings could lead to the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and certain types of edema (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Antimicrobial and Enzyme Inhibitor Effects

Lastly, novel Schiff bases of Sulfa drugs and their metal complexes have been synthesized and characterized for their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. These compounds offer a promising approach for addressing microbial resistance and enzyme-related disorders (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.

Result of Action

By inhibiting the Dopamine D2 receptor, the compound could potentially alleviate symptoms of disorders associated with this receptor. For instance, it could be beneficial in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name |

2,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N2O4S/c20-11-5-8-18(14(21)9-11)28(25,26)23-12-6-7-16-13(10-12)19(24)22-15-3-1-2-4-17(15)27-16/h1-10,23H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSGTAYCKFTWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)

![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)